2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine is an organic compound that belongs to the class of amines It features a complex structure with two phenyl rings connected by an ethanamine chain, with an additional aminomethyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with 3-bromophenylethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and a solvent like methanol or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-{3-[3-(Methylamino)phenyl]phenyl}ethan-1-amine: Similar structure but with a methylamino group instead of an aminomethyl group.
2-{3-[3-(Hydroxymethyl)phenyl]phenyl}ethan-1-amine: Contains a hydroxymethyl group instead of an aminomethyl group.
2-{3-[3-(Chloromethyl)phenyl]phenyl}ethan-1-amine: Features a chloromethyl group in place of the aminomethyl group.
Uniqueness
2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[3-[3-(aminomethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H18N2/c16-8-7-12-3-1-5-14(9-12)15-6-2-4-13(10-15)11-17/h1-6,9-10H,7-8,11,16-17H2 |
InChI Key |
CGNKTSDKKNDIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.